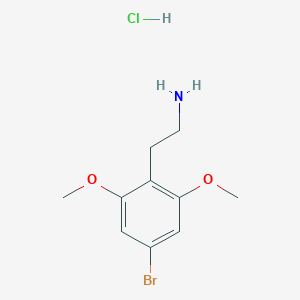

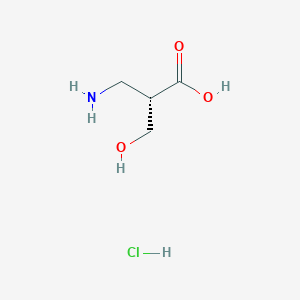

(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

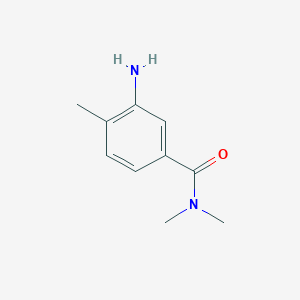

(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structure and potential applications in various scientific domains. The compound consists of an amino group, a hydroxymethyl group, and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.

科学的研究の応用

Hydroxy Acids in Cosmetic and Therapeutic Formulations

Hydroxy acids, including α-hydroxy acids, β-hydroxy acids, and polyhydroxy acids, have been widely used in cosmetic and therapeutic formulations to achieve beneficial effects for the skin. These compounds are applied in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their biological mechanisms of action, effects on melanogenesis, tanning, and safety evaluations, especially for sun-exposed skin, have been extensively reviewed. The cosmetic vehicles play an important role in the efficacy of these formulations (Kornhauser, Coelho, & Hearing, 2010).

Chlorogenic Acid: A Nutraceutical Perspective

Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, shows significant health-promoting properties. Its applications in treating metabolic syndrome and associated disorders, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, have been highlighted. Additionally, its role as a food additive due to antimicrobial properties against a wide range of organisms, antioxidant activity, and prebiotic activity makes it an excellent candidate for dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Antimicrobial Potential of Chitosan

Chitosan, an aminopolysaccharide biopolymer, has emerged as a potent antimicrobial agent with a wide scope of applications across food and pharmaceutical formulations. Its unique chemical structure, featuring a high charge density and reactive groups, enables effective antimicrobial action. The review on chitosan's antimicrobial potential underscores its versatility and the need for more research to fully exploit its capabilities (Raafat & Sahl, 2009).

Enhancing Protoporphyrin IX Accumulation for Photodynamic Therapy

Research focused on pretreatment methods to enhance the accumulation of protoporphyrin IX (PpIX) for improved photodynamic therapy (PDT) outcomes. Strategies such as the use of keratolytics, curettage, tape stripping, microdermabrasion, and laser ablation, as well as the application of penetration enhancers and temperature modulation, have been discussed. These approaches aim to optimize intralesional PpIX content, thereby enhancing the efficacy of PDT (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

作用機序

Target of Action

Similar compounds such as propanoic acid have been shown to have antimicrobial properties, suggesting potential targets could be bacterial cells .

Mode of Action

It’s plausible that it interacts with its targets through electrostatic interactions, similar to how polycationic systems interact with the negative charges of the phosphate groups of nucleic acids .

Biochemical Pathways

Related compounds such as 3-hydroxypropionic acid (3-hp) are known to participate in autotrophic carbon dioxide (co2) assimilation pathways .

Pharmacokinetics

Similar compounds such as propanoic acid are known to be readily absorbed and distributed in the body .

Result of Action

Similar compounds such as propanoic acid are known to have antimicrobial effects .

生化学分析

Biochemical Properties

It is known that the compound can participate in various biochemical reactions . It can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .

Cellular Effects

It is suggested that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that the compound could exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is suggested that the compound’s effects could change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is suggested that the compound’s effects could vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is suggested that the compound could be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

It is suggested that the compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is suggested that the compound could be localized to specific compartments or organelles, potentially influenced by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a chiral precursor such as (S)-serine.

Protection of Functional Groups: The hydroxyl group of (S)-serine is protected using a suitable protecting group like a benzyl or tert-butyldimethylsilyl (TBDMS) group.

Amination: The protected (S)-serine undergoes amination to introduce the amino group at the desired position.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production methods may involve the use of biocatalysts or enzymes to achieve high enantioselectivity and yield. Enzymatic resolution or asymmetric synthesis using chiral catalysts are common approaches in large-scale production.

特性

IUPAC Name |

(2S)-2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQITWXCRNNDVQH-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2741177.png)

![1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2741186.png)

![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2741190.png)

![3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)

![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2741194.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)